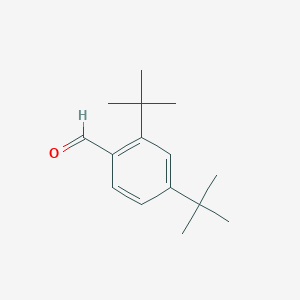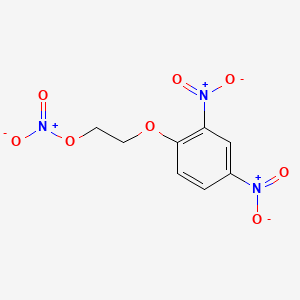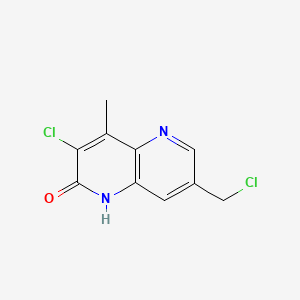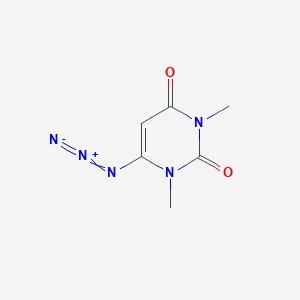
6-Azido-1,3-dimethyl-uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an azido group (-N₃) at the 6th position and two methyl groups at the 1st and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-amino-1,3-dimethyluracil with sodium azide under suitable conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the amino group with the azido group.
Industrial Production Methods: Industrial production of 6-azido-1,3-dimethyluracil may involve continuous flow processes to enhance efficiency and yield. For instance, a method involving the use of an impinging stream reactor has been described, where a solution of dimethyl cyanoacetylurea and liquid caustic soda are rapidly mixed and reacted at controlled temperatures (50-150°C) to produce 6-amino-1,3-dimethyluracil, which can then be converted to the azido derivative .
Análisis De Reacciones Químicas
Types of Reactions: 6-Azido-1,3-dimethyluracil undergoes various chemical reactions, including:
Photochemical Reactions: When irradiated in the presence of acyl halides, it forms 5-acylamino-6-chloro-1,3-dimethyluracils.
Nucleophilic Substitution: The azido group can be replaced by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Acyl Halides: Used in photochemical reactions to produce acylamino derivatives.
Nucleophiles: Such as amines, which can cause ring expansion or contraction depending on the reaction conditions.
Major Products:
5-Acylamino-6-chloro-1,3-dimethyluracils: Formed in the presence of acyl halides.
1,3,5-Triazepine Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-azido-1,3-dimethyluracil involves its ability to undergo photochemical and nucleophilic substitution reactions. The azido group is highly reactive and can participate in various transformations, leading to the formation of new compounds with different biological activities. For example, its reaction with acyl halides under irradiation results in the formation of acylamino derivatives, which have been used in the synthesis of bioactive molecules .
Comparación Con Compuestos Similares
6-Azido-1,3-dimethyluracil can be compared with other uracil derivatives such as:
6-Amino-1,3-dimethyluracil: The precursor in the synthesis of the azido derivative.
6-Azido-1,3,5-trimethyluracil: Undergoes similar photochemical reactions but with different substituents.
6-Azido-5-cyano-1,3-dimethyluracil: Exhibits unique reactivity in the presence of alcohols, leading to the formation of triazepines.
These comparisons highlight the unique reactivity of 6-azido-1,3-dimethyluracil, particularly its ability to form diverse products under various reaction conditions.
Propiedades
Número CAS |
61541-41-1 |
|---|---|
Fórmula molecular |
C6H7N5O2 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
6-azido-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4(8-9-7)3-5(12)11(2)6(10)13/h3H,1-2H3 |
Clave InChI |
MYAKTIILPYPPQP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



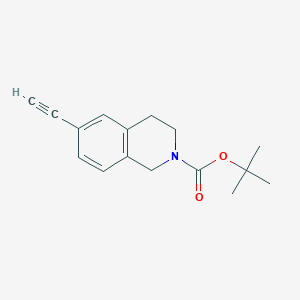
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
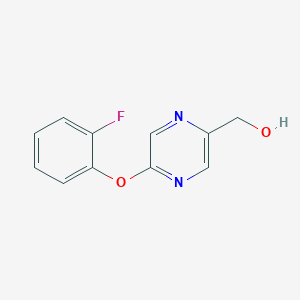
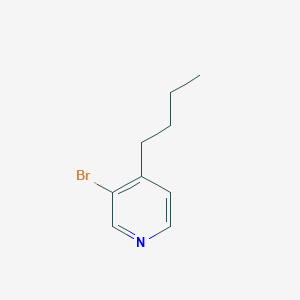
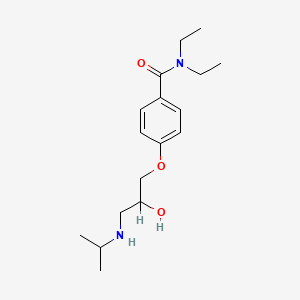
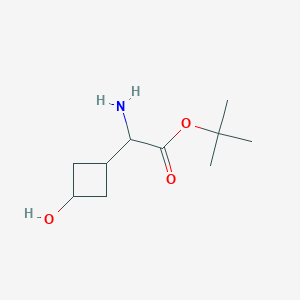
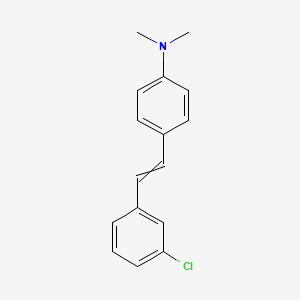
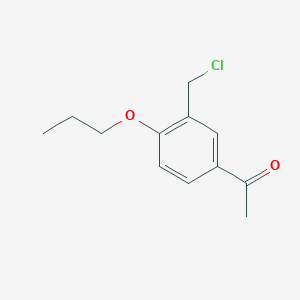
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
